tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate
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Overview
Description
tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a dihydrocyclopenta[c]pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amino ester in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrocyclopenta[c]pyrrole ring system can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate: Unique due to its specific ring structure and functional groups.
tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
This compound methyl ester: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 4-amino-5,6-dihydro-4H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h6-7,10H,4-5,13H2,1-3H3 |
InChI Key |
LTQFBEGNKDSUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2CCC(C2=C1)N |
Origin of Product |
United States |
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